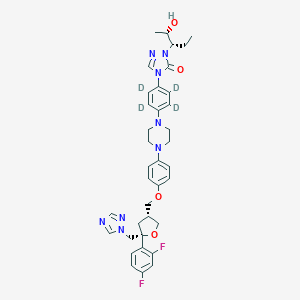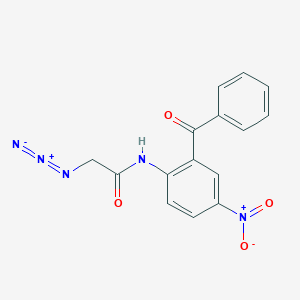
Levlofexidine
Descripción general
Descripción
Levlofexidina es el enantiómero R de lofexidina, un agonista del receptor alfa2-adrenérgico de acción central. Se utiliza principalmente para ayudar a aliviar los síntomas de abstinencia de opioides en personas con dependencia a los opioides . Levlofexidina también es conocida por su posible uso como agente antihipertensivo de acción corta .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Levlofexidina se puede sintetizar mediante un proceso de varios pasos que implica los siguientes pasos clave :
Etapa 1: ®-(-)-2-(2,6-diclorofenoxi)propionamida se hace reaccionar con tetrafluoroborato de trimetoxonio en diclorometano durante 36 horas.
Etapa 2: El producto resultante se hace reaccionar entonces con etilendiamina en diclorometano a temperaturas que van de 0 a 20 grados centígrados.
El producto final se obtiene mediante recristalización a partir de hexanos en ebullición, obteniéndose levlofexidina pura en forma de agujas blancas .
Métodos de producción industrial
Los métodos de producción industrial de levlofexidina suelen implicar la síntesis a gran escala utilizando las mismas condiciones de reacción que se describen anteriormente. El proceso se optimiza para obtener rendimientos y pureza más altos, asegurando que el compuesto cumple con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Levlofexidina sufre diversas reacciones químicas, entre ellas:
Oxidación: Levlofexidina se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: El compuesto se puede reducir utilizando agentes reductores comunes para producir derivados reducidos.
Sustitución: Levlofexidina puede sufrir reacciones de sustitución, especialmente en las porciones fenoxi e imidazolina, lo que lleva a la formación de productos sustituidos.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y diversos nucleófilos para las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Levlofexidina tiene diversas aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como compuesto de referencia en el estudio de los agonistas del receptor alfa2-adrenérgico y sus interacciones.
Medicina: La principal aplicación médica de levlofexidina es el control de los síntomas de abstinencia de opioides.
Industria: Levlofexidina se utiliza en la industria farmacéutica para el desarrollo de medicamentos dirigidos a la abstinencia de opioides y otras afecciones relacionadas.
Mecanismo De Acción
Levlofexidina ejerce sus efectos actuando como un potente agonista del receptor alfa2-adrenérgico . Se une a los receptores alfa2-adrenérgicos del sistema nervioso central, lo que provoca una disminución en la liberación de norepinefrina. Esto da como resultado una reducción de la salida simpática y un alivio de los síntomas de abstinencia en personas con dependencia a los opioides . Levlofexidina también tiene una afinidad agonista moderada hacia otros receptores, incluido el receptor adrenérgico Alfa-1A y varios receptores de serotonina .
Comparación Con Compuestos Similares
Levlofexidina es estructural y funcionalmente similar a lofexidina, clonidina y otros agonistas del receptor alfa2-adrenérgico . Levlofexidina es única en su forma enantiomérica específica, lo que puede contribuir a su perfil farmacológico distintivo. Los compuestos similares incluyen:
Lofexidina: La mezcla racémica de la que levlofexidina es el enantiómero R.
Clonidina: Otro agonista del receptor alfa2-adrenérgico utilizado para indicaciones similares.
Guanfacina: Un agonista del receptor alfa2-adrenérgico utilizado principalmente para tratar el TDAH.
La singularidad de levlofexidina reside en su forma enantiomérica específica y su uso específico en el control de la abstinencia de opioides .
Propiedades
IUPAC Name |
2-[(1R)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMAGQUYOIHWFS-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024657 | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-78-1 | |
| Record name | Levlofexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(1-(2,6-Dichlorophenoxy)ethyl)-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201024657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVLOFEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SPW497X0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)

![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride](/img/structure/B27022.png)
